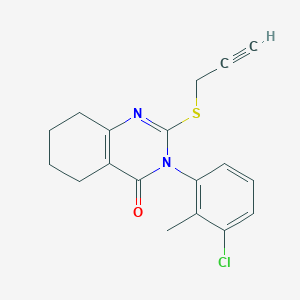

3-(3-chloro-2-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

CAS No.: 2640962-22-5

Cat. No.: VC11852868

Molecular Formula: C18H17ClN2OS

Molecular Weight: 344.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640962-22-5 |

|---|---|

| Molecular Formula | C18H17ClN2OS |

| Molecular Weight | 344.9 g/mol |

| IUPAC Name | 3-(3-chloro-2-methylphenyl)-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one |

| Standard InChI | InChI=1S/C18H17ClN2OS/c1-3-11-23-18-20-15-9-5-4-7-13(15)17(22)21(18)16-10-6-8-14(19)12(16)2/h1,6,8,10H,4-5,7,9,11H2,2H3 |

| Standard InChI Key | AMLJQLXUSJCSHT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C |

| Canonical SMILES | CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₈H₁₇ClN₂OS, with a molar mass of 344.9 g/mol . Its IUPAC name, 3-(3-chloro-2-methylphenyl)-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one, reflects the integration of a tetrahydroquinazolinone ring system, a chlorinated aryl group, and an alkyne-containing sulfanyl substituent. Key structural attributes include:

| Property | Value |

|---|---|

| CAS Number | 2640962-22-5 |

| Molecular Weight | 344.9 g/mol |

| XLogP3 (Partition Coefficient) | 4.3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 35.2 Ų |

The SMILES notation (CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C) and InChIKey (AMLJQLXUSJCSHT-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Crystallographic and Spectroscopic Data

While X-ray crystallographic data remain unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. The hexahydroquinazolinone ring exhibits characteristic carbonyl (C=O) stretching at ~1,680 cm⁻¹ in infrared (IR) spectra, while the alkyne group (-C≡C-) shows absorption near 2,100 cm⁻¹.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves multi-step protocols, as illustrated below:

-

Core Formation: Cyclocondensation of 3-chloro-2-methylphenol with thiourea derivatives under acidic conditions generates the quinazolinone core.

-

Sulfanyl Incorporation: Nucleophilic substitution at the C2 position introduces the prop-2-yn-1-ylsulfanyl group via reaction with propargyl bromide or analogous alkynylating agents.

-

Hydrogenation: Partial hydrogenation of the quinazolinone ring achieves the hexahydro configuration, often using palladium-on-carbon (Pd/C) under hydrogen gas.

Optimization Parameters

Key reaction conditions include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Solvent | Dimethylformamide (DMF) or Acetonitrile |

| Catalyst | FeCl₃ or CuSO₄ (for sulfanylation) |

| Reaction Time | 12–24 hours |

Side reactions, such as over-hydrogenation or alkyne polymerization, are mitigated by strict temperature control and inert atmospheres.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (1.4 g/L at 25°C) but is miscible with polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the alkyne moiety prone to oxidation under ambient conditions. Storage at 2–8°C under nitrogen is recommended .

Pharmacokinetic Predictions

Computational models suggest moderate bioavailability (LogP = 4.3) and blood-brain barrier permeability. The compound’s polar surface area (35.2 Ų) aligns with orally active drugs, though its high molecular weight may limit absorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume